molecular formula C6H8N6 B1332074 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-08-2

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1332074
CAS No.: 37140-08-2
M. Wt: 164.17 g/mol
InChI Key: AMAXZVMYLDNQTL-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 7-hydrazinyl-5-methyl-triazolo[1,5-a]pyrimidine emerged from the broader exploration of triazolopyrimidine heterocycles that began with the initial reporting of the 1,2,4-triazolo[1,5-a]pyrimidine core structure by Bülow and Haas. The historical progression of triazolopyrimidine chemistry has been marked by systematic investigations into various substitution patterns, with the hydrazinyl-substituted derivatives representing a particularly significant advancement in the field. The synthesis of triazolopyrimidine derivatives has evolved through various methodological approaches, including the classical condensation reactions with 1,3-dicarbonyl compounds and oxidation of aminopyrimidine Schiff bases. Early synthetic efforts focused on establishing efficient routes to the core triazolopyrimidine scaffold, with subsequent research emphasizing functional group modifications to enhance biological activity and chemical reactivity. The specific development of 7-hydrazinyl derivatives arose from recognition that hydrazine-containing substituents could impart unique pharmacological properties and synthetic versatility. Research spanning from 2014 to 2022 has demonstrated the continuous evolution of triazolopyrimidine chemistry, with increasing emphasis on structure-activity relationships and molecular design principles.

Significance in Heterocyclic Chemistry

7-Hydrazinyl-5-methyl-triazolo[1,5-a]pyrimidine occupies a critical position within heterocyclic chemistry due to its unique structural features and reactivity profile. The compound exemplifies the principles of polycyclic aromatic heterocycles, where the fusion of triazole and pyrimidine rings creates a stable yet reactive framework suitable for diverse chemical transformations. The presence of the hydrazinyl group introduces nucleophilic character to the molecule, enabling participation in various coupling reactions and cycloaddition processes. Triazolopyrimidines are characterized by their aromatic heterocyclic nature, featuring a pyrimidine ring fused to a five-membered triazole ring at specific positions, creating a privileged scaffold in medicinal chemistry. The electron distribution within the fused ring system contributes to the compound's stability while maintaining sufficient reactivity for synthetic elaboration. The significance of this compound class has been demonstrated through extensive molecular docking studies, which reveal favorable binding interactions with biological targets through hydrogen bonding, pi-alkyl interactions, and van der Waals forces. The heterocyclic nature of 7-hydrazinyl-5-methyl-triazolo[1,5-a]pyrimidine enables it to serve as both a synthetic intermediate and a target molecule for biological evaluation.

Properties

IUPAC Name

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAXZVMYLDNQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334474
Record name BAS 09857996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37140-08-2
Record name BAS 09857996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of hydrazine derivatives with pyrimidine precursors. One common method is the cyclization of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety protocols are strictly followed to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly modular, with substituents at the 5-, 6-, and 7-positions significantly altering physicochemical and biological properties. Below is a systematic comparison of 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with key analogues:

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 7-Cl group (electron-withdrawing) facilitates SNAr reactions, while 7-NH-NH₂ (electron-donating) enables condensation and metal binding .
  • Synthetic Flexibility: 7-Chloro derivatives serve as versatile intermediates for generating hydrazinyl, amino, or alkoxy analogues .

Key Observations :

  • Chloro vs. Hydrazinyl : Chloro derivatives (e.g., 7-Cl-5-methyl) are more agrochemically oriented (herbicidal), while hydrazinyl derivatives align with medicinal chemistry .
Physical and Electronic Properties
Compound Name Melting Point (°C) LogP Solubility Electronic Features
7-Hydrazinyl-5-methyl derivative 146–148 (predicted) 1.2 Moderate in DMSO Strong electron donation from -NH-NH₂; planar structure
7-Chloro-5-methyl derivative 146–148 2.5 Low in water Electron-deficient core; SNAr reactivity
7-Oxo-5-phenyl derivative (HftpO) 201–203 2.8 Insoluble in water Resonance stabilization of oxo group; chelation
7-Heptyloxy-5-phenyl derivative 117–119 5.1 Lipophilic Long alkyl chain increases membrane permeability

Key Observations :

  • Lipophilicity : Alkyl/aryl groups (e.g., 7-heptyloxy) increase LogP, favoring agrochemical applications, while polar groups (e.g., -NH-NH₂) improve solubility for drug design .
  • Thermal Stability : Oxo and chloro derivatives exhibit higher melting points due to intermolecular hydrogen bonding or π-stacking .

Biological Activity

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₈N₆
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 520838
  • Structure : The compound features a triazole ring fused with a pyrimidine structure, which is significant for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including E. coli and S. aureus .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. Studies have demonstrated that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation in various cell lines. For example, certain derivatives displayed IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
  • Antiviral Activity : There is emerging evidence suggesting that compounds in this class may inhibit viral replication. Specifically, they have been tested against influenza viruses and showed promising results in disrupting viral polymerase activity .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and viral replication. For example, studies have indicated that certain triazolo-pyrimidines can effectively inhibit the PA-PB1 interface of the influenza A virus polymerase .
  • Induction of Apoptosis : In cancer cells, these compounds can induce apoptosis through various pathways, potentially involving mitochondrial dysfunction and activation of caspases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several triazolo-pyrimidine derivatives including this compound. The results indicated:

  • Cell Lines Tested : MCF-7 (breast), HepG2 (liver), A549 (lung).
  • Results :
    • MCF-7: IC50 = 2.74 µM
    • HepG2: IC50 = 4.92 µM
    • A549: IC50 = 1.96 µM
      These findings suggest significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial efficacy:

  • Bacterial Strains Tested : E. coli, S. aureus, A. flavus, and A. niger.
  • Results :
    • Notable inhibition was observed with minimum inhibitory concentrations (MIC) as low as 0.1 µg/mL against S. aureus.
      This highlights the compound's potential as an antimicrobial agent .

Data Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-72.74 µM
AnticancerHepG24.92 µM
AnticancerA5491.96 µM
AntimicrobialS. aureus0.1 µg/mL
AntiviralInfluenza A VirusEC50 = 2.4 μM

Q & A

Q. What are the common synthetic routes for 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine?

The compound is typically synthesized via multicomponent reactions. A widely used method involves the fusion of 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization. This approach yields high-purity products (85–92% efficiency) and avoids harsh conditions . Alternative protocols employ catalysts like 4,4’-trimethylenedipiperidine (TMDP), which acts as both solvent and catalyst in ethanol/water mixtures, though its toxicity requires stringent safety measures .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H deformation at ~3300 cm⁻¹).
  • NMR : 1^1H NMR confirms substituent environments (e.g., methyl protons at δ 2.1–2.4 ppm; hydrazinyl protons at δ 4.5–5.0 ppm). 13C^{13}\text{C} NMR resolves aromatic carbons (δ 140–160 ppm) and carbonyl groups (δ 165–170 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 290–533) validate molecular weight and fragmentation patterns .

Q. What are the key structural features influencing its reactivity?

  • The hydrazinyl group at C-7 enhances nucleophilic substitution potential.
  • The methyl group at C-5 stabilizes the triazolopyrimidine core via steric and electronic effects.
  • The fused triazole-pyrimidine system allows π-π stacking with biological targets, critical for bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized when using toxic catalysts like TMDP?

While TMDP improves reaction efficiency, its toxicity necessitates:

  • Solvent Alternatives : Replacing ethanol/water with greener solvents (e.g., PEG-400) to reduce waste.
  • Catalyst Immobilization : Supporting TMDP on silica or polymers for recyclability.
  • Safety Protocols : Implementing glove-box techniques and real-time gas monitoring to mitigate exposure risks .

Q. What methodologies assess antimicrobial activity against resistant strains like vancomycin-resistant Enterococcus faecium?

  • Biginelli-like Heterocyclization : Synthesize derivatives with varied substituents (e.g., trifluoromethyl, arylthio) for structure-activity relationship (SAR) studies.
  • Macromolecular Synthesis Assays : Quantify inhibition of bacterial cell-wall biosynthesis via radiolabeled precursor incorporation (e.g., 3^3H-D-alanine).
  • Metabolic Stability Testing : Use liver microsomes to evaluate intrinsic clearance and guide lead optimization .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining absolute configuration (e.g., SHELX software for small-molecule refinement) .
  • 2D NMR Techniques : Employ HSQC and HMBC to correlate proton and carbon shifts, clarifying regiochemical assignments.
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What computational methods predict physicochemical properties for drug design?

  • HOMO-LUMO Analysis : Assess electron-donating/accepting capacity for targeting redox-sensitive enzymes.
  • Molecular Dynamics (MD) Simulations : Evaluate binding stability with tubulin (e.g., RMSD <2 Å over 100 ns trajectories).
  • Heats of Formation (HOF) : Predict energetic properties (e.g., detonation velocity) for applications in materials science .

Q. How to design derivatives to enhance tubulin inhibition without competitive binding?

  • Non-Competitive Binding Motifs : Introduce substituents (e.g., trifluoroethylamino at C-5) that stabilize tubulin polymerization without overlapping with paclitaxel/vinca alkaloid sites.
  • Resistance Mitigation : Incorporate bulky groups (e.g., tert-butyl) to evade efflux by multidrug resistance transporters.
  • In Vivo Validation : Use xenograft models (e.g., HT-1080 fibrosarcoma) to confirm efficacy at 10–50 mg/kg oral doses .

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